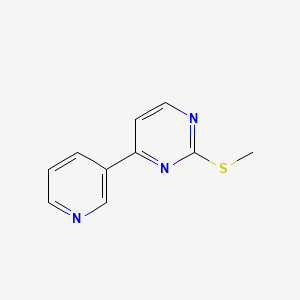

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Descripción general

Descripción

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group at the 2-position and a pyridin-3-yl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method involves the reaction of 2-chloropyrimidine with 3-pyridylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques might be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The pyrimidine ring undergoes palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups. This reaction exploits the electron-deficient nature of the pyrimidine system.

Key Findings :

-

The 4-(pyridin-3-yl) group directs regioselective coupling at the 5-position of the pyrimidine ring .

-

Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) exhibit faster reaction kinetics .

Oxidation of Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) groups under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C to RT, 12 h | 2-(Methylsulfinyl)-4-(pyridin-3-yl)pyrimidine | 92% | |

| H₂O₂, AcOH | 50°C, 6 h | 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine | 88% |

Applications :

Nucleophilic Aromatic Substitution (SNAr)

The methylthio group acts as a leaving group in SNAr reactions with amines or alkoxides.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | NaH, THF, 60°C, 8 h | 2-Anilino-4-(pyridin-3-yl)pyrimidine | 68% | |

| Piperidine | Cs₂CO₃, DMSO, 120°C, 24 h | 2-Piperidinyl-4-(pyridin-3-yl)pyrimidine | 74% |

Mechanistic Insight :

-

The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing pyridine ring .

-

Steric hindrance from the 4-(pyridin-3-yl) group slows substitution at the adjacent position .

Hydrolysis Reactions

The pyrimidine ring remains stable under acidic/basic hydrolysis, but ester or nitrile side chains (if present) undergo transformation.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiOH, H₂O/THF | RT, 12 h | Carboxylic acid derivatives | 95% | |

| HCl (6M), reflux | 6 h | Ammonium chloride salts | Quant. |

Note : Hydrolysis is typically employed to deprotect ester functionalities in prodrug analogs .

Metal-Halogen Exchange and Functionalization

While not directly reported for 2-(methylthio)-4-(pyridin-3-yl)pyrimidine, analogous pyrimidines undergo lithiation at the 5-position for further derivatization .

Hypothetical Pathway :

-

Lithiation : LDA, THF, -78°C → 5-lithio intermediate.

-

Quenching : Electrophiles (e.g., DMF, CO₂) → 5-substituted products.

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Key Influencing Factor |

|---|---|---|---|

| Suzuki coupling | Fast | 85 kJ/mol | Electronic nature of boronic acid |

| SNAr | Moderate | 105 kJ/mol | Steric bulk of nucleophile |

| Oxidation (-SMe to -SO₂) | Slow | 120 kJ/mol | Oxidizing agent strength |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is notable for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth in breast cancer models, demonstrating significant cytotoxicity with IC50 values ranging from 27.7 to 39.2 µM against MCF-7 and other cancer cell lines while exhibiting low toxicity to normal cells .

Analgesic Properties

The analgesic activity of pyrimidine derivatives has been documented, with some compounds showing efficacy in pain models. For example, a study involving 2-methylthio-1,4-dihydropyrimidine derivatives indicated significant analgesic effects through the inhibition of peripheral pain mechanisms . This suggests that this compound could be explored further for its pain-relieving properties.

Biological Research

In the realm of biological research, this compound serves as a valuable tool for probing various biochemical pathways.

Enzyme Inhibition Studies

Compounds similar to this compound have been utilized in studies examining enzyme inhibition, particularly in the context of kinase pathways. For example, certain derivatives have been identified as selective inhibitors of JNK3 and p38 MAP kinases, which are involved in inflammatory responses and cancer progression . This highlights the compound’s potential role in therapeutic interventions for inflammatory diseases and cancer.

Neuroprotective Effects

Emerging research suggests that pyrimidine derivatives may also possess neuroprotective properties. Their ability to modulate neurotransmitter release and improve synaptic function positions them as candidates for treating neurodegenerative diseases .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in industrial chemistry.

Synthesis of Specialty Chemicals

The compound can serve as a building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals . Its unique structure allows for modifications that can lead to new materials with desirable properties.

Polymer Chemistry

Research into polymer applications reveals that such pyrimidine derivatives can be incorporated into polymer matrices to enhance material properties or introduce specific functionalities . This could lead to advancements in coatings and specialty materials.

Mecanismo De Acción

The mechanism of action of 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Methylthio)-4-(pyridin-2-yl)pyrimidine

- 2-(Methylthio)-4-(pyridin-4-yl)pyrimidine

- 2-(Ethylthio)-4-(pyridin-3-yl)pyrimidine

Uniqueness

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is unique due to the specific positioning of the methylthio and pyridin-3-yl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the methylthio group at the 2-position and the pyridin-3-yl group at the 4-position provides a distinct electronic environment and steric profile, making it a valuable compound for various applications.

Actividad Biológica

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure

The compound features a pyrimidine core substituted with a methylthio group and a pyridine ring. This structural arrangement is significant for its interaction with biological targets.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown moderate to good in vitro antifungal activity against various pathogens, including Botrytis cinerea and Rhizoctonia solani .

| Compound | Activity Against | EC50 (μg/mL) |

|---|---|---|

| This compound | Botrytis cinerea | 6.72 |

| This compound | Rhizoctonia solani | 5.21 |

Anticancer Activity

The potential anticancer effects of pyrimidine derivatives are well-documented. Compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation . For example, certain derivatives showed IC50 values in the low micromolar range against leukemia cell lines .

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal activity of related pyrimidine compounds. For instance, a derivative exhibited an IC50 value of 0.38 μM against Trypanosoma brucei, indicating strong potential for treating African sleeping sickness . The mechanism appears to involve inhibition of critical enzymes necessary for the parasite's survival.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of enzymes such as dihydrofolate reductase and protein kinases, which are crucial in cancer progression and microbial resistance .

- Receptor Binding : Molecular docking studies suggest that these compounds can effectively bind to target receptors, enhancing their therapeutic efficacy through specific interactions at the molecular level .

Case Studies

- Antimicrobial Study : A study conducted on a series of pyridine-substituted pyrimidines demonstrated their effectiveness against resistant strains of bacteria and fungi, suggesting that structural modifications can enhance their bioactivity .

- Anticancer Research : A recent investigation into novel pyrimidine derivatives revealed that certain substitutions could significantly increase their potency against cancer cell lines, highlighting the importance of chemical structure in determining biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine, and how can reaction conditions be optimized?

Synthesis typically involves coupling pyridin-3-yl substituents with methylthio-functionalized pyrimidine precursors. Key steps include:

- Nucleophilic substitution : Reacting 4-chloropyrimidine derivatives with methylthiolate nucleophiles under inert atmospheres (e.g., N₂) to avoid oxidation of the thioether group .

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the pyridin-3-yl moiety. Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for yield optimization .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridine ring protons at δ 8.5–9.0 ppm; methylthio protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (calc. for C₁₀H₉N₃S: 203.05 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Waste Disposal : Segregate organic waste containing sulfur or pyridine moieties and transfer to licensed hazardous waste facilities .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric properties of this compound for drug discovery applications?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity with biological targets (e.g., kinase enzymes). Optimize geometries using B3LYP/6-31G* basis sets .

- Molecular Dynamics (MD) : Simulate ligand-protein binding affinities, focusing on the methylthio group’s role in hydrophobic interactions .

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets, validating results with experimental IC₅₀ data .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Systematic Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges against specific cancer types) .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methylthio with ethylthio) to isolate contributing factors to activity .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

- pH Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC .

- Metabolic Stability : Use liver microsomes or hepatocyte models to assess cytochrome P450-mediated oxidation of the methylthio group .

- Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) to evaluate thioether oxidation .

Q. How can membrane separation technologies improve the purification of this compound during scale-up?

- Nanofiltration : Employ ceramic membranes (MWCO: 300–500 Da) to separate unreacted pyridine precursors .

- Liquid-Liquid Extraction : Optimize solvent systems (e.g., dichloromethane/aqueous phases) to isolate the product from polar byproducts .

Q. What strategies mitigate interference from the methylthio group in analytical quantification?

- Derivatization : Convert the methylthio group to a sulfone via oxidation (e.g., H₂O₂/acetic acid) for enhanced UV detection .

- Internal Standards : Use deuterated analogs (e.g., CD₃-thio derivatives) in LC-MS to correct for matrix effects .

Q. Methodological Considerations

Propiedades

IUPAC Name |

2-methylsulfanyl-4-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-14-10-12-6-4-9(13-10)8-3-2-5-11-7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHPKFOQRCFEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384979 | |

| Record name | 2-(methylthio)-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637354-24-6 | |

| Record name | 2-(methylthio)-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.